molecular formula C10H8O4 B13560154 Fumaric acid, dipropargyl ester CAS No. 4580-41-0

Fumaric acid, dipropargyl ester

Cat. No.: B13560154
CAS No.: 4580-41-0
M. Wt: 192.17 g/mol
InChI Key: UDTFMMZGEOHGNU-AATRIKPKSA-N
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Description

Fumaric acid, dipropargyl ester is an organic compound derived from fumaric acid, a naturally occurring dicarboxylic acid. This ester is characterized by the presence of two propargyl groups attached to the fumaric acid backbone. Fumaric acid itself is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fumaric acid, dipropargyl ester typically involves the esterification of fumaric acid with propargyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Fumaric acid+2Propargyl alcoholFumaric acid, dipropargyl ester+2Water\text{Fumaric acid} + 2 \text{Propargyl alcohol} \rightarrow \text{this compound} + 2 \text{Water} Fumaric acid+2Propargyl alcohol→Fumaric acid, dipropargyl ester+2Water

Industrial Production Methods: On an industrial scale, the production of fumaric acid esters can involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the removal of water during the reaction can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Fumaric acid, dipropargyl ester can undergo various chemical reactions, including:

    Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Fumaric acid, dipropargyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which fumaric acid, dipropargyl ester exerts its effects is not fully understood. it is believed to involve the modulation of cellular redox states and the activation of antioxidant response pathways. The ester can dissociate to release fumaric acid, which then participates in the citric acid cycle and influences cellular metabolism. Additionally, the propargyl groups may interact with specific molecular targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Fumaric acid, dipropargyl ester is unique due to the presence of propargyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .

Properties

CAS No.

4580-41-0

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

bis(prop-2-ynyl) (E)-but-2-enedioate

InChI

InChI=1S/C10H8O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2,5-6H,7-8H2/b6-5+

InChI Key

UDTFMMZGEOHGNU-AATRIKPKSA-N

Isomeric SMILES

C#CCOC(=O)/C=C/C(=O)OCC#C

Canonical SMILES

C#CCOC(=O)C=CC(=O)OCC#C

Origin of Product

United States

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